Pterokaurane R

説明

BenchChem offers high-quality Pterokaurane R suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pterokaurane R including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIMVMNHKVTJLO-JULPPZSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pterokaurane Diterpenoids: A Technical Guide to their Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide focuses on pterokaurane diterpenoids, a subgroup of ent-kauranes, with a specific emphasis on those isolated from ferns of the Pteris genus, particularly Pteris semipinnata. While the specific nomenclature "Pterokaurane R" is not formally documented in the reviewed scientific literature, this guide will provide a comprehensive overview of closely related and well-characterized pterokaurane diterpenoids from this natural source. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and pharmacology.

Natural Source

The primary natural source of the pterokaurane diterpenoids discussed in this guide is the fern Pteris semipinnata L. [1][2][3][4][5]. This perennial plant is widely distributed in tropical and subtropical regions of Asia. Various parts of the plant, including the aerial parts and roots, have been found to contain a rich diversity of these compounds. Another species from the same genus, Pteris multifida, has also been identified as a source of bioactive ent-kaurane diterpenoids.

Isolation and Purification of Pterokaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from Pteris semipinnata typically involves solvent extraction followed by a series of chromatographic separation techniques. The general workflow is outlined below.

Experimental Protocol: General Isolation Procedure

A representative protocol for the isolation of pterokaurane diterpenoids from Pteris semipinnata is as follows:

-

Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent. Commonly, 80% methanol (B129727) or ethanol (B145695) is used for this purpose. The extraction is typically performed at room temperature over an extended period or via maceration.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved by partitioning the extract between different immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Chromatographic Separation: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques. These may include:

-

Silica Gel Column Chromatography: This is a standard technique used for the initial separation of compounds based on their polarity. A gradient elution system with solvents like hexane-ethyl acetate or chloroform-methanol is typically employed.

-

Sephadex LH-20 Column Chromatography: This technique is used for size-exclusion chromatography and can effectively separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., with a C18 column) is often used as a final purification step to obtain individual compounds of high purity. A common mobile phase is a gradient of methanol-water or acetonitrile-water.

-

Structure Elucidation

The chemical structures of the isolated pterokaurane diterpenoids are determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to determine the molecular formula of the compounds.

-

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the absolute and relative stereochemistry of the molecule.

Quantitative Data

While yields can vary depending on the specific compound, plant material, and isolation procedure, some quantitative data has been reported. For instance, the content of a specific antitumor diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (referred to as 5F), in Pteris semipinnata was determined to be 1.18 mg/g of the dried plant material.

| Compound Class | Representative Compound | Natural Source | Yield | Analytical Method | Reference |

| ent-Kaurane Diterpenoid | ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) | Pteris semipinnata L. | 1.18 mg/g | HPLC-APCI-MS |

Biological Activity and Signaling Pathways

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated a range of promising biological activities, including anti-inflammatory, anti-neuroinflammatory, and antitumor effects.

Anti-Neuroinflammatory Activity

Certain ent-kaurane diterpenoids from Pteris multifida have been shown to possess significant anti-neuroinflammatory properties.

-

Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The stimulated cells are treated with varying concentrations of the isolated pterokaurane diterpenoids.

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide (NO), a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine and Mediator Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂) are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are determined by Western blotting.

The anti-neuroinflammatory effects of these diterpenoids are mediated, at least in part, by the downregulation of the inflammatory response in microglial cells. This involves the inhibition of NO production and the suppression of pro-inflammatory mediators.

Caption: Pterokaurane diterpenoids inhibit LPS-induced neuroinflammation.

Antitumor Activity

Diterpenoids from Pteris semipinnata have also exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

-

Cell Culture: Human cancer cell lines (e.g., lung adenocarcinoma SPC-A-1) are maintained in appropriate culture conditions.

-

Treatment: The cancer cells are treated with a range of concentrations of the purified pterokaurane diterpenoids for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: Apoptosis, or programmed cell death, can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

The antitumor activity of some pterokaurane diterpenoids is associated with the induction of cell cycle arrest and apoptosis. For instance, one compound was found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA, RNA, and protein in lung adenocarcinoma cells.

Caption: Pterokaurane diterpenoids induce cancer cell death.

Conclusion

The fern Pteris semipinnata is a prolific source of structurally diverse and biologically active ent-kaurane diterpenoids. While the specific compound "Pterokaurane R" remains to be explicitly characterized in the available literature, this guide provides a comprehensive overview of the isolation, characterization, and biological activities of closely related pterokauranes from this species. The detailed experimental protocols and summaries of their anti-inflammatory and antitumor effects underscore the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds for potential drug development.

References

The Putative Biosynthesis of Pterokaurane R: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Pterokaurane R, a kaurane-type diterpenoid. While the dedicated biosynthesis of Pterokaurane R has not been fully elucidated, this document outlines a scientifically supported hypothetical pathway based on the well-established biosynthesis of the parent ent-kaurane skeleton, a crucial intermediate in the formation of gibberellin plant hormones. This guide offers a comprehensive overview of the core biosynthetic steps, detailed experimental protocols for key enzyme assays, and a summary of relevant quantitative data to support further research and potential metabolic engineering applications.

The Core Putative Biosynthetic Pathway of Pterokaurane R

The biosynthesis of Pterokaurane R, a C20 diterpenoid with the molecular formula C20H34O3, is proposed to originate from the general terpenoid pathway. The initial steps involve the formation of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic tetracyclic kaurane (B74193) skeleton is a two-step cyclization process, followed by oxidative modifications to yield Pterokaurane R.

The key enzymatic steps in the putative biosynthesis of Pterokaurane R are:

-

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis of the kaurane skeleton begins with the protonation-initiated cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).

-

Formation of ent-Kaurene (B36324): The second cyclization step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This complex rearrangement is catalyzed by ent-kaurene synthase (KS).

-

Oxidation of ent-Kaurene: The ent-kaurene skeleton then undergoes a series of oxidative modifications. The initial oxidation is catalyzed by ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP701 family), which hydroxylates the C19 methyl group to form ent-kaurenoic acid.

-

Putative Hydroxylations to form Pterokaurane R: To arrive at the final structure of Pterokaurane R (C20H34O3), it is hypothesized that the ent-kaurane or a closely related kaurane derivative undergoes further hydroxylations. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases. The exact positions of these hydroxyl groups on the kaurane skeleton define the final structure of Pterokaurane R. Based on the molecular formula, two additional hydroxylations are expected to occur after the initial formation of the kaurane ring.

Quantitative Data on Kaurane Diterpenoid Biosynthesis

Direct quantitative data for the biosynthesis of Pterokaurane R is not available. However, studies on the heterologous production of ent-kaurene in microbial systems provide valuable insights into the efficiency of the core pathway enzymes.

| Product | Host Organism | Titer (mg/L) | Reference |

| ent-Kaurene | Escherichia coli | 113 ± 7 | [1] |

| Terpentetriene (a related diterpene) | Escherichia coli | 66 ± 4 | [1] |

| ent-Copalol | Saccharomyces cerevisiae | 35.6 | [2] |

Experimental Protocols

The following are representative protocols for the key enzymes involved in the biosynthesis of the ent-kaurane skeleton. These methods can be adapted for the characterization of the putative enzymes in the Pterokaurane R pathway.

ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay

Objective: To determine the activity of CPS in converting GGPP to ent-CPP.

Methodology:

-

Enzyme Expression: The candidate CPS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli) and expressed in a suitable host. The enzyme is then purified, typically using affinity chromatography (e.g., His-tag).

-

Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM DTT

-

10-50 µM GGPP (substrate)

-

1-5 µg of purified CPS enzyme

-

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped by the addition of a strong alkaline phosphatase to dephosphorylate the ent-CPP product to ent-copalol for easier analysis. The mixture is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of ent-copalol is confirmed by comparison of its retention time and mass spectrum with an authentic standard.

ent-Kaurene Synthase (KS) Enzyme Assay

Objective: To determine the activity of KS in converting ent-CPP to ent-kaurene.

Methodology:

-

Coupled Assay with CPS: As the substrate ent-CPP is often unstable and not commercially available, a coupled assay with CPS is commonly performed.

-

Reaction Mixture: The reaction mixture is similar to the CPS assay but includes both CPS and KS enzymes:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

5 mM DTT

-

10-50 µM GGPP

-

1-5 µg of purified CPS

-

1-5 µg of purified KS

-

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the product ent-kaurene is extracted with hexane.

-

Analysis: The hexane extract is analyzed by GC-MS. The formation of ent-kaurene is confirmed by its characteristic mass spectrum and retention time compared to a standard.[3]

ent-Kaurene Oxidase (KO) and other Cytochrome P450s Assay

Objective: To determine the activity of KO and other putative P450s in oxidizing ent-kaurene and its derivatives.

Methodology:

-

Heterologous Expression: Cytochrome P450 enzymes are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase (CPR) for activity.[4]

-

Whole-cell Assay:

-

Yeast cells expressing the P450 of interest are cultured to an appropriate density.

-

The substrate (ent-kaurene or a hydroxylated intermediate) is added to the culture medium.

-

The culture is incubated for 24-48 hours.

-

-

Microsomal Assay:

-

Microsomes are isolated from the expressing cells by differential centrifugation.

-

A reaction mixture is prepared containing:

-

50 mM potassium phosphate buffer (pH 7.4)

-

Microsomal fraction containing the P450 and CPR

-

1 mM NADPH (cofactor)

-

Substrate (e.g., ent-kaurene)

-

-

The reaction is incubated at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis: The products are extracted from the culture medium or reaction mixture using an organic solvent. The extracts are then derivatized (e.g., methylation) and analyzed by GC-MS or LC-MS to identify the oxidized products.

Visualizing the Pathway and Workflows

To better understand the proposed biosynthetic pathway and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Putative biosynthesis pathway of Pterokaurane R.

Caption: General workflow for in vitro enzyme assays.

References

- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pterokaurane R: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris multifida, this compound has garnered interest within the scientific community for its potential biological activities, characteristic of the broader family of ent-kaurane diterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of Pterokaurane R, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

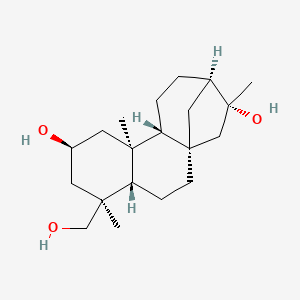

Pterokaurane R, also known by its systematic name (4S)-Kaurane-2β,16,19-triol, possesses a tetracyclic kaurane (B74193) skeleton. Its physical and chemical characteristics are fundamental to its purification, identification, and potential therapeutic application.

Table 1: Physical Properties of Pterokaurane R

| Property | Value | Reference |

| Appearance | Powder | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

Table 2: Chemical and Spectroscopic Properties of Pterokaurane R

| Property | Data | Reference |

| Molecular Formula | C₂₀H₃₄O₃ | [3] |

| Molar Mass | 322.5 g/mol | [3] |

| CAS Number | 67349-43-3 | [1] |

| ¹H-NMR | Data not available in searched literature | |

| ¹³C-NMR | Data not available in searched literature | |

| Infrared (IR) | Data not available in searched literature | |

| Mass Spectrometry (MS) | Data not available in searched literature |

Experimental Protocols

The isolation and characterization of Pterokaurane R involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis for structural elucidation.

Isolation of Pterokaurane R from Pteris multifida

The following protocol is a generalized procedure based on the successful isolation of ent-kaurane diterpenoids from Pteris multifida.

1. Extraction:

-

Dried and powdered roots of Pteris multifida are subjected to extraction with 80% methanol (B129727).

-

The extraction is typically performed multiple times to ensure a high yield of secondary metabolites.

-

The resulting crude methanol extract is then concentrated under reduced pressure to obtain a residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The majority of diterpenoids, including Pterokaurane R, are expected to be present in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

-

The bioactive fractions are subjected to repeated column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, with mixtures of chloroform and methanol of increasing polarity, is employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification of fractions containing Pterokaurane R may be achieved using techniques such as preparative high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The definitive structure of Pterokaurane R is confirmed through a combination of spectroscopic methods. Although the specific data was not available in the searched literature, the following techniques are standard for the characterization of such natural products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of Pterokaurane R.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of Pterokaurane R are limited in the available literature, the broader class of ent-kaurane diterpenoids isolated from Pteris multifida and other plant sources has been shown to possess significant anti-inflammatory and cytotoxic properties. The anti-neuroinflammatory effects of related compounds from Pteris multifida involve the inhibition of nitric oxide (NO) production in microglia, suggesting a potential mechanism of action relevant to neurodegenerative diseases.

Furthermore, ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible signaling cascade that could be influenced by Pterokaurane R, based on the known activities of this class of compounds.

This diagram illustrates two key potential mechanisms:

-

Induction of Apoptosis: Pterokaurane R may promote programmed cell death in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This leads to the activation of the caspase cascade, culminating in apoptosis.

-

Anti-inflammatory Action: In the context of neuroinflammation, Pterokaurane R could potentially inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia.

Conclusion

Pterokaurane R is an ent-kaurane diterpenoid with a chemical structure that suggests potential for interesting biological activities, in line with other members of its class. While a complete profile of its physical and chemical properties requires access to the original isolation literature, this guide provides a solid foundation for researchers interested in this compound. The detailed isolation protocol and the illustrated potential signaling pathways offer a starting point for further investigation into the therapeutic applications of Pterokaurane R, particularly in the areas of oncology and neuroinflammatory diseases. Further research is warranted to fully elucidate its spectroscopic data and to confirm its specific mechanisms of action.

References

Pterokaurane R: An In-depth Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane diterpenoid class of natural products. These compounds are characterized by a tetracyclic carbon skeleton and are known for their diverse biological activities. Pterokaurane R, specifically, has been identified as a constituent of the fern Pteris multifida, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of Pterokaurane R and related compounds, with a focus on their anti-neuroinflammatory potential.

Discovery and Origin

Pterokaurane R was isolated from the roots of the fern Pteris multifida (Pteridaceae). The discovery was part of a broader investigation into the bioactive phytochemicals present in this plant, which was prompted by the significant nitric oxide (NO) inhibitory activity observed in its 80% methanolic extract when tested on lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1][2] BV-2 cells are a commonly used in vitro model for studying neuroinflammation.

The investigation, led by Kim et al., resulted in the isolation and characterization of twelve ent-kaurane diterpenoids, including three previously unknown compounds.[1][2] Pterokaurane R was identified as one of the known compounds within this isolated series, with its structure confirmed by comparison of its spectroscopic data with previously reported values.[1]

Experimental Protocols

Isolation of Pterokaurane R and Related Diterpenoids

The following protocol details the extraction and isolation procedure for ent-kaurane diterpenoids, including Pterokaurane R, from the roots of Pteris multifida, as described by Kim et al. (2016).

1. Extraction:

-

Dried roots of Pteris multifida (334.0 g) were subjected to ultrasonic extraction three times with 80% methanol (B129727) (MeOH) (12 L for 90 minutes each).

-

The solvent was removed under vacuum to yield a crude extract (30.0 g).

2. Solvent Partitioning:

-

The crude extract was suspended in water and sequentially partitioned with dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol, yielding 7.4 g, 2.3 g, and a significant aqueous residue, respectively.

-

The CH2Cl2 fraction, which showed the most significant NO inhibitory activity, was further processed. It was suspended in 90% MeOH and partitioned with n-hexane.

3. Chromatographic Separation:

-

The 90% MeOH fraction (5.3 g) was subjected to silica (B1680970) gel column chromatography.

-

The column was eluted with a gradient of chloroform (B151607) (CHCl3) and MeOH (from 100:1 to 0:100, v/v) to yield 25 fractions.

-

Further separation and purification of these fractions using various chromatographic techniques, such as repeated column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure ent-kaurane diterpenoids, including Pterokaurane R.

Structure Elucidation:

The chemical structures of the isolated compounds were determined using a combination of spectroscopic methods, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY).

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Circular Dichroism (CD) spectroscopy to determine the absolute configuration.

Biological Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia

The anti-neuroinflammatory activity of the isolated compounds was assessed by measuring their ability to inhibit NO production in LPS-stimulated BV-2 microglia.

1. Cell Culture:

-

BV-2 microglia cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment and Stimulation:

-

Cells were seeded in 96-well plates at a density of 4 × 10⁵ cells/mL and allowed to adhere for 24 hours.

-

The cells were then pre-treated with various concentrations of the test compounds for 1 hour.

-

Following pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Nitric Oxide:

-

After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable product of NO) in the culture media was measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphtylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid).

-

100 µL of the cell culture supernatant was mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 15 minutes.

-

The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.

4. Cell Viability Assay:

-

To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (e.g., MTT assay) was performed in parallel. Cells were treated with the highest concentration of the test compounds for 24 hours, and cell viability was assessed.

Data Presentation

The anti-neuroinflammatory activity of the ent-kaurane diterpenoids isolated from Pteris multifida is summarized in the table below. The data represents the inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated BV-2 microglia. While the specific IC50 for Pterokaurane R was not reported in this particular study, the data for its structural analogs provide valuable insight into the structure-activity relationship of this class of compounds.

| Compound | IC50 (µM) for NO Inhibition | Cell Viability (% at 100 µM) |

| 2β,15α-dihydroxy-ent-kaur-16-ene (1) | 13.9 | > 95% |

| Creticoside A (2) | > 50 | > 95% |

| Pterokaurane M1 (3) | 35.2 | > 95% |

| Pterokaurane M1 2-O-β-D-glucopyranoside (4) | > 50 | > 95% |

| Pterokaurane P1 (7) | 10.8 | > 95% |

| Pterokaurane P1 2-O-β-D-glucopyranoside (8) | > 50 | > 95% |

| 2β,16α-dihydroxy-ent-kaurane (9) | 28.4 | > 95% |

| 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside (10) | > 50 | > 95% |

| L-NAME (Positive Control) | 15.6 | > 95% |

Mandatory Visualization

Signaling Pathway of Anti-Neuroinflammatory Action

The proposed mechanism of action for the anti-neuroinflammatory effects of bioactive ent-kaurane diterpenoids from Pteris multifida involves the inhibition of key inflammatory mediators in activated microglia. The following diagram illustrates this signaling pathway.

Caption: Proposed anti-neuroinflammatory signaling pathway of Pterokaurane R and its analogs.

Experimental Workflow for Bioactivity Screening

The following diagram outlines the general workflow for the discovery and initial biological evaluation of Pterokaurane R and related compounds from a natural source.

Caption: Experimental workflow for the isolation and bioactivity screening of Pterokaurane R.

Conclusion

Pterokaurane R, an ent-kaurane diterpenoid from Pteris multifida, belongs to a class of compounds with demonstrated anti-neuroinflammatory properties. The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, most notably nitric oxide, in activated microglia. The detailed protocols for isolation and bioactivity assessment provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific activity of Pterokaurane R and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Pterokaurane R: A Technical Overview of a Kaurane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 67349-43-3 Molecular Formula: C₂₀H₃₄O₃

Executive Summary

Chemical and Physical Properties

A summary of the basic chemical identifiers for Pterokaurane R is provided in the table below.

| Property | Value | Citation |

| CAS Number | 67349-43-3 | |

| Molecular Formula | C₂₀H₃₄O₃ | |

| Molecular Weight | 322.48 g/mol | |

| Class | ent-Kaurane Diterpenoid |

Biological Activity of ent-Kaurane Diterpenoids

Ent-kaurane diterpenoids have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The primary mechanisms of action reported for this class of compounds involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Anticancer Activity

The anticancer effects of ent-kaurane diterpenoids are often attributed to their ability to modulate key signaling pathways involved in cell death and proliferation.

Signaling Pathway for Anticancer Activity of ent-Kaurane Diterpenoids

Experimental Protocols

The following are representative experimental protocols for assessing the biological activity of compounds within the ent-kaurane diterpenoid class.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on a cancer cell line.

Workflow for MTT Cytotoxicity Assay

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Conclusion

Pterokaurane R, as an ent-kaurane diterpenoid, belongs to a class of compounds with significant, well-documented biological activities, particularly in the realm of anticancer research. While direct experimental data for Pterokaurane R is currently lacking, the established mechanisms of action for this compound class provide a strong foundation for future investigation into its therapeutic potential. The protocols and pathways described in this guide offer a robust starting point for researchers and drug development professionals interested in exploring the pharmacological profile of Pterokaurane R and other related diterpenoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of Pterokaurane R.

Pterokaurane Diterpenoids: A Comprehensive Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural products are the pterokaurane diterpenoids, a group of intricate molecules primarily isolated from ferns of the Pteris genus. While the specific compound "Pterokaurane R" remains uncharacterized in the accessible scientific literature, this technical guide provides a comprehensive overview of the broader pterokaurane and related ent-kaurane diterpenoid family, with a focus on their isolation, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Pterokaurane Diterpenoids

Pterokaurane diterpenoids belong to the larger class of ent-kaurane diterpenoids, which are tetracyclic compounds characterized by a specific stereochemical configuration. These natural products are biosynthesized from geranylgeranyl pyrophosphate (GGPP)[1]. The structural diversity within the ent-kauranes arises from various chemical modifications to the parent skeleton, including oxidations, bond cleavages, and intramolecular cyclizations[1]. Pterokauranes, specifically isolated from Pteris species, have garnered attention for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities[2][3][4].

Isolation and Structure Elucidation of Pterokaurane Diterpenoids from Pteris Species

Several pterokaurane and related ent-kaurane diterpenoids have been successfully isolated from various Pteris species, notably Pteris multifida and Pteris ensiformis. The general workflow for their isolation and characterization is outlined below.

Experimental Protocol: Isolation of Pterokaurane M1, M2, and M3 from Pteris multifida

The following protocol is a representative example of the isolation of pterokaurane diterpenoids from Pteris multifida.

-

Extraction: The air-dried and powdered whole plants of Pteris multifida are extracted with 95% methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

-

Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure pterokaurane diterpenoids (Pterokaurane M₁, M₂, and M₃).

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and in some cases, single-crystal X-ray diffraction.

Biological Activities of Pterokaurane Diterpenoids

Pterokaurane and related ent-kaurane diterpenoids have demonstrated a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids isolated from Pteris species have shown significant anti-inflammatory properties. For instance, compounds isolated from Pteris multifida roots were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. This inhibition of NO production is a key indicator of anti-inflammatory potential. Furthermore, some compounds were observed to reduce the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

The anti-inflammatory mechanism of some ent-kaurane diterpenoids has been linked to the inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

A number of pterokaurane and ent-kaurane diterpenoids have exhibited cytotoxic effects against various cancer cell lines. For example, a new ent-kaurane diterpenoid, ent-kaurane-6β,16α-diol-3-one, isolated from Pteris ensiformis, was evaluated for its antitumor activity. Other diterpenoids from P. ensiformis have also shown moderate cytotoxic activity against HCT-116, HepG-2, and BGC-823 cell lines. Multifidoside A and B, isolated from Pteris multifida, showed cytotoxicity against the HepG2 tumor cell line.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of selected pterokaurane and related ent-kaurane diterpenoids.

Table 1: Cytotoxicity of Diterpenoids from Pteris Species

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | HCT-116 | 3.0 | |

| HepG-2 | 10.5 | ||

| BGC-823 | 6.3 | ||

| Multifidoside A | HepG2 | < 10 | |

| Multifidoside B | HepG2 | < 10 | |

| Decrescensin A | SW480 | 0.46 |

Table 2: Anti-inflammatory Activity of Diterpenoids from Pteris ensiformis

| Compound | Assay | IC₅₀ (µM) | Reference |

| Dihydrochalcone enantiomer (+) | NO Production Inhibition | 2.0 | |

| Dihydrochalcone enantiomer (-) | NO Production Inhibition | 2.5 | |

| Multikaurane B | NO Production Inhibition | 8.0 | |

| Henrin A | NO Production Inhibition | 9.5 | |

| ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid | NO Production Inhibition | 5.6 |

Detailed Experimental Protocols for Biological Assays

Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol is based on the methodology described for assessing the anti-inflammatory activity of compounds isolated from Pteris ensiformis.

-

Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for evaluating the cytotoxic activity of isolated compounds, as performed for diterpenoids from Pteris ensiformis.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2, BGC-823) are maintained in an appropriate culture medium with FBS and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Conclusion and Future Directions

Pterokaurane and related ent-kaurane diterpenoids from Pteris species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. While the specific entity "Pterokaurane R" remains to be identified in the public domain, the existing body of research on this family of compounds provides a strong foundation for future drug discovery efforts. Further research should focus on the isolation and characterization of novel pterokauranes, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. The synthesis of pterokaurane analogues could also open up new avenues for developing more potent and selective therapeutic agents. This technical guide serves as a starting point for researchers looking to explore the therapeutic potential of these fascinating natural molecules.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Pterokaurane R Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurane R, a novel ent-kaurane diterpenoid, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of an in silico approach to identify and characterize the protein targets of Pterokaurane R. We detail a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, this guide outlines experimental protocols for the validation of predicted targets and presents data in a structured format to facilitate interpretation and further investigation.

Introduction

Ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anticancer properties. Several studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.[1][2] For instance, certain ent-kaurane derivatives have been reported to induce apoptosis via the activation of caspase-8 or caspase-9, suggesting involvement of both the extrinsic and intrinsic apoptotic pathways.[1] These compounds have also been shown to modulate the expression of key apoptosis-regulating proteins such as p53, Bax, and Bcl-2.[1]

Pterokaurane R is a promising new derivative that exhibits potent cytotoxic effects against a panel of human cancer cell lines. Preliminary in vitro studies indicate that Pterokaurane R induces S-phase cell cycle arrest and apoptosis. To elucidate the molecular mechanisms underlying these effects, an in silico target prediction approach is proposed. This computational strategy allows for the rapid and cost-effective identification of potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.

In Silico Target Prediction Workflow

The in silico workflow for identifying Pterokaurane R targets is a multi-step process that integrates various computational techniques. The overall workflow is depicted below.

Data Presentation: Predicted Targets of Pterokaurane R

The following table summarizes the top potential protein targets of Pterokaurane R identified through the in silico workflow, ranked by their docking scores.

| Target Protein | UniProt ID | Docking Score (kcal/mol) | Predicted Interaction | Biological Function |

| Bcl-2 | P10415 | -9.8 | Hydrophobic interactions, H-bonds with BH3-binding groove | Anti-apoptotic |

| Caspase-3 | P42574 | -9.2 | H-bonds with active site residues | Apoptosis execution |

| CDK2 | P24941 | -8.9 | H-bonds with ATP-binding pocket | Cell cycle regulation |

| STAT3 | P40763 | -8.5 | Interactions with SH2 domain | Signal transduction, cell growth |

| JNK1 | P45983 | -8.1 | H-bonds with kinase domain | Stress response, apoptosis |

Experimental Protocols

Ligand-Based Virtual Screening

Objective: To identify proteins that are known to bind ligands structurally similar to Pterokaurane R.

Methodology:

-

The 3D structure of Pterokaurane R is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds using a Tanimoto coefficient threshold of > 0.85.

-

The known protein targets of the identified similar compounds are retrieved from the databases.

-

A list of potential Pterokaurane R targets is compiled based on the frequency and relevance of the identified targets.

Structure-Based Virtual Screening (Reverse Docking)

Objective: To predict the binding affinity of Pterokaurane R to a library of protein structures.

Methodology:

-

A library of 3D protein structures is compiled from the Protein Data Bank (PDB), focusing on proteins implicated in cancer and apoptosis.

-

The 3D structure of Pterokaurane R is docked against each protein in the library using software such as AutoDock Vina or Glide.

-

The proteins are ranked based on their predicted binding affinities (docking scores) for Pterokaurane R.

Molecular Docking

Objective: To perform a detailed analysis of the binding mode and affinity of Pterokaurane R to the top-ranked potential targets.

Methodology:

-

The crystal structures of the high-priority target proteins are retrieved from the PDB.

-

Pterokaurane R is docked into the active or allosteric sites of each target protein using high-precision docking algorithms.

-

The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to assess the plausibility of the binding mode.

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the Pterokaurane R-protein complexes over time.

Methodology:

-

The docked complexes of Pterokaurane R with the top candidate targets are subjected to MD simulations using software like GROMACS or AMBER.

-

Simulations are run for at least 100 nanoseconds to observe the dynamic behavior of the complex.

-

The stability of the complex is assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Predicted Signaling Pathways

Based on the in silico target prediction, Pterokaurane R is hypothesized to induce apoptosis through the intrinsic pathway by directly inhibiting the anti-apoptotic protein Bcl-2. This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

Conclusion

The in silico approach detailed in this guide provides a robust framework for the identification and characterization of the molecular targets of Pterokaurane R. The predicted targets, particularly Bcl-2 and Caspase-3, are consistent with the observed pro-apoptotic activity of related ent-kaurane diterpenoids.[1] The outlined experimental protocols offer a clear path for the validation of these computational predictions. Successful validation of these targets will not only elucidate the mechanism of action of Pterokaurane R but also pave the way for its further development as a novel anticancer agent.

References

- 1. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction of Pterokaurane R: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterokaurane R is a member of the ent-kaurane class of diterpenoids, a group of natural products with a wide range of biological activities. These compounds are predominantly found in plants of the Pteris genus, commonly known as brake ferns. This document provides detailed protocols for the high-yield extraction and purification of Pterokaurane R from Pteris species, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are compiled from established procedures for the isolation of ent-kaurane diterpenoids from plant materials.

Data Presentation: Extraction Yields

While specific yield data for Pterokaurane R is not extensively reported in the literature, the following table provides an example of crude extract yield from a Pteris species, which can serve as a benchmark for extraction efficiency. Researchers should note that the final yield of pure Pterokaurane R will be significantly lower and is dependent on the concentration of the target compound in the specific plant material and the efficiency of the purification process.

| Plant Material | Extraction Solvent | Raw Material Weight (kg) | Crude Extract Weight (g) | Crude Extract Yield (%) | Source |

| Aerial parts of Pteris cretica | 70% (v/v) aqueous ethanol (B145695) | 5 | 803 | 16.06 | [1] |

Experimental Protocols

The following protocols detail the steps for the extraction, fractionation, and purification of Pterokaurane R from Pteris plant material.

Protocol 1: Extraction of Crude Diterpenoid Mixture

This protocol describes the initial extraction of the plant material to obtain a crude extract enriched with diterpenoids.

Materials and Equipment:

-

Dried and powdered aerial parts of a Pteris species (e.g., Pteris cretica, Pteris multifida, Pteris ensiformis)

-

70-95% Ethanol or Methanol (B129727)

-

Large glass container with a lid for maceration or a Soxhlet apparatus

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

-

Grinder or mill

Procedure:

-

Plant Material Preparation: Air-dry the aerial parts of the selected Pteris species at room temperature until brittle. Grind the dried plant material into a coarse powder using a grinder or mill.

-

Extraction:

-

Maceration: Soak the powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container. Allow to stand for 24-48 hours at room temperature with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 70-95% ethanol or methanol in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.

-

-

Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Drying: Dry the crude extract completely in a vacuum oven or desiccator to remove any residual solvent. Weigh the final dried crude extract and calculate the yield.

Protocol 2: Fractionation of the Crude Extract

This protocol outlines the separation of the crude extract into fractions with different polarities to isolate the diterpenoid-rich fraction.

Materials and Equipment:

-

Dried crude extract from Protocol 1

-

Distilled water

-

Separatory funnel

-

Solvents of increasing polarity: Petroleum ether (or n-hexane), Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), and n-Butanol (n-BuOH)

-

Rotary evaporator

Procedure:

-

Suspension: Suspend the dried crude extract in distilled water to form a slurry.

-

Liquid-Liquid Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform sequential partitioning with solvents of increasing polarity, starting with petroleum ether. Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate. Collect the petroleum ether layer. Repeat this step three times.

-

Combine the petroleum ether fractions.

-

Subsequently, partition the remaining aqueous layer sequentially with dichloromethane, ethyl acetate, and n-butanol, following the same procedure as with petroleum ether.

-

-

Concentration of Fractions: Concentrate each of the solvent fractions (petroleum ether, dichloromethane, ethyl acetate, and n-butanol) and the final aqueous fraction separately using a rotary evaporator to obtain dried fractions.

Note: Based on the polarity of ent-kaurane diterpenoids, Pterokaurane R is expected to be present in the dichloromethane and/or ethyl acetate fractions.

Protocol 3: Purification of Pterokaurane R by Column Chromatography

This protocol describes the final purification of Pterokaurane R from the enriched fraction using various column chromatography techniques.

Materials and Equipment:

-

Dried diterpenoid-rich fraction (e.g., dichloromethane or ethyl acetate fraction)

-

Silica (B1680970) gel (for column chromatography)

-

MCI gel CHP 20P or equivalent reversed-phase silica gel

-

Sephadex LH-20

-

Glass chromatography columns

-

Elution solvents: Hexane (B92381), Ethyl acetate, Dichloromethane, Methanol, and their mixtures in various ratios

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Silica Gel Column Chromatography (Initial Purification):

-

Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane or a hexane-ethyl acetate mixture of high polarity).

-

Dissolve the dried diterpenoid-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC. Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Reversed-Phase Column Chromatography (Intermediate Purification):

-

The partially purified fraction from the silica gel column can be further purified on a reversed-phase column (e.g., MCI gel).

-

Pack the column and equilibrate with the initial mobile phase (e.g., a high percentage of water in a water-methanol mixture).

-

Dissolve the sample in the initial mobile phase and load it onto the column.

-

Elute with a gradient of decreasing polarity (e.g., decreasing the percentage of water and increasing the percentage of methanol).

-

Collect and analyze fractions by TLC.

-

-

Sephadex LH-20 Column Chromatography (Final Purification):

-

For final purification and removal of small molecular weight impurities, use a Sephadex LH-20 column.

-

Swell the Sephadex LH-20 in the desired solvent (e.g., methanol or a dichloromethane-methanol mixture).

-

Pack the column and load the sample dissolved in the same solvent.

-

Elute with the same solvent (isocratic elution).

-

Collect fractions and check for purity using TLC or HPLC.

-

-

Crystallization: If the purified Pterokaurane R is obtained as a solid, crystallization from a suitable solvent system can be performed to obtain a highly pure compound.

Mandatory Visualizations

Caption: Experimental workflow for the extraction and purification of Pterokaurane R.

Caption: Hypothetical signaling pathway of Pterokaurane R's biological activity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Pterokaurane R

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Pterokaurane R, a kaurane-type diterpenoid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of natural products and is designed to yield high-purity Pterokaurane R for research and drug development purposes.

Introduction

Pterokaurane R belongs to the kaurane (B74193) family of diterpenoids, a class of natural products known for their diverse and potent biological activities. The isolation and purification of specific kaurane diterpenoids like Pterokaurane R are essential for detailed pharmacological studies, mechanism of action elucidation, and potential therapeutic development. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of such moderately polar small molecules from complex mixtures like plant extracts. This protocol outlines a robust RP-HPLC method for the efficient purification of Pterokaurane R.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC Purification, and Post-Purification Analysis.

Sample Preparation

Proper sample preparation is critical to prevent column contamination and ensure reproducible separation.

-

Extraction: Pterokaurane R is typically extracted from its natural source (e.g., plant material) using organic solvents. A common procedure involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.

-

Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using liquid-liquid extraction or column chromatography to enrich the diterpenoid fraction and remove highly polar or non-polar impurities.

-

Final Sample Preparation for HPLC:

-

Dissolve the enriched fraction or crude extract in the initial mobile phase (e.g., a mixture of methanol/acetonitrile and water).

-

The sample concentration should be optimized to avoid column overloading, typically in the range of 1-5 mg/mL.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

HPLC Purification

The following parameters are recommended for the purification of Pterokaurane R. Method optimization may be required depending on the complexity of the sample matrix.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Setting |

| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size). |

| Mobile Phase A | HPLC-grade Water (can be modified with 0.1% formic acid to improve peak shape). |

| Mobile Phase B | HPLC-grade Methanol or Acetonitrile. |

| Gradient Elution | See Table 2 for a typical gradient program. |

| Flow Rate | 2.0 - 5.0 mL/min (for a 10 mm ID column). |

| Column Temperature | 25 - 30 °C. |

| Detection Wavelength | Primary: ~210 nm. Secondary: 254 nm. A PDA detector is recommended to monitor the entire UV spectrum and assess peak purity. Kaurane diterpenoids typically lack strong chromophores and absorb at lower UV wavelengths. |

| Injection Volume | 100 - 500 µL (dependent on sample concentration and column dimensions). |

Table 2: Suggested Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Acetonitrile) |

| 0 | 50 | 50 |

| 5 | 50 | 50 |

| 35 | 5 | 95 |

| 45 | 5 | 95 |

| 50 | 50 | 50 |

| 60 | 50 | 50 |

This gradient is a starting point and should be optimized based on the separation of the target compound from impurities.

Fraction Collection and Post-Purification

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of Pterokaurane R.

-

Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a centrifugal vacuum concentrator.

-

Final Product: The dried, purified Pterokaurane R can be stored under appropriate conditions (e.g., at -20°C) for future use.

Data Presentation

The success of the purification can be quantified and summarized. The following table provides an example of how to present the data.

Table 3: Summary of Purification Data (Example)

| Parameter | Value |

| Retention Time of Pterokaurane R | e.g., 25.4 min |

| Purity of Collected Fraction (by analytical HPLC) | e.g., >98% |

| Recovery Rate | e.g., 85% |

| UV λmax of Purified Pterokaurane R | e.g., 208 nm |

Visualizations

Experimental Workflow

The overall process for the purification of Pterokaurane R is depicted in the following workflow diagram.

Caption: Workflow for Pterokaurane R Purification.

Logical Relationship of HPLC Parameters

The optimization of the HPLC method involves the interplay of several key parameters.

Application Notes and Protocols for Pterokaurane Diterpenoids in Cancer Cell Line Viability Assays

Introduction

Pterokaurane diterpenoids, a class of natural compounds primarily isolated from ferns of the Pteris genus, have demonstrated significant cytotoxic activities against various cancer cell lines. These compounds belong to the ent-kaurane diterpenoid family and have been the subject of research for their potential as anticancer agents. This document provides an overview of the application of Pterokaurane diterpenoids in cancer cell line viability assays, including summarized quantitative data, detailed experimental protocols, and diagrams of the implicated signaling pathways. While specific data for a compound designated "Pterokaurane R" is not available in the current scientific literature, this document focuses on the broader class of Pterokaurane and other closely related ent-kaurane diterpenoids isolated from Pteris species.

Data Presentation

The cytotoxic effects of various Pterokaurane and other ent-kaurane diterpenoids from Pteris species on different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activities of Diterpenoids from Pteris Species against Various Cancer Cell Lines

| Compound Name | Cancer Cell Line | Assay Duration | IC50 (µM) | Reference |

| Decrescensin A | SW480 (Colon) | Not Specified | 0.46 | |

| Pteisolic Acid G | HCT116 (Colon) | 72 hours | 4.07 | |

| ent-kaurane-6β,16α-diol-3-one | Various | Not Specified | Not Specified | [1] |

| Pterokaurane M1-M3 | HepG2 (Liver) | Not Specified | > 10 | [2] |

Note: The search did not yield specific IC50 values for ent-kaurane-6β,16α-diol-3-one or a range for Pterokaurane M1-M3, other than indicating low micromolar activity for some related compounds[2]. Further studies are needed to establish precise IC50 values for a wider range of cell lines.

Experimental Protocols

The following are generalized protocols for assessing the viability of cancer cell lines treated with Pterokaurane diterpenoids, based on common methodologies cited in the literature.

1. Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), A549 (lung carcinoma), and SW480 (colon adenocarcinoma) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Pterokaurane diterpenoid. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the Pterokaurane diterpenoid at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cancer Cell Viability Assay

Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis

The anticancer effects of ent-kaurane diterpenoids, the class to which Pterokauranes belong, are often mediated through the induction of apoptosis. This involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways.

Pterokaurane diterpenoids isolated from Pteris species represent a promising class of natural products with potent cytotoxic activities against a range of cancer cell lines. The data suggests that these compounds induce apoptosis, making them valuable candidates for further anticancer drug development. The provided protocols offer a standardized approach for researchers to investigate the efficacy of these and other natural compounds in cancer cell line viability assays. Further research is warranted to elucidate the precise mechanisms of action of specific Pterokaurane diterpenoids and to evaluate their therapeutic potential in preclinical and clinical settings.

References

Animal Models for Testing Pterokaurane R Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Pterokaurane R, a member of the ent-kaurane diterpenoid class of natural compounds, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for evaluating the efficacy of Pterokaurane R in preclinical animal models. The protocols are based on the known biological activities of ent-kaurane diterpenoids, which include anti-inflammatory, anticancer, and neuroprotective effects. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the therapeutic potential of Pterokaurane R.

I. Anti-inflammatory Activity of Pterokaurane R

The anti-inflammatory potential of pterokaurane diterpenoids has been documented, with compounds from this class showing inhibitory effects on key inflammatory mediators. Animal models of acute and chronic inflammation are crucial for evaluating the in vivo efficacy of Pterokaurane R.

A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This widely used model assesses the anti-inflammatory effect of a compound on acute inflammation.

Experimental Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice).

-

Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping:

-

Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

-

Group II: Pterokaurane R (Dose 1, p.o.).

-

Group III: Pterokaurane R (Dose 2, p.o.).

-

Group IV: Pterokaurane R (Dose 3, p.o.).

-

Group V: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

-

Procedure:

-

Administer Pterokaurane R or vehicle one hour before inducing inflammation.

-

Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

-

Quantitative Data Summary (Template):

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | Value | 0 |

| Pterokaurane R | Dose 1 | Value | Value |

| Pterokaurane R | Dose 2 | Value | Value |

| Pterokaurane R | Dose 3 | Value | Value |

| Indomethacin | 10 | Value | Value |

Experimental Workflow:

B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to evaluate the effect of Pterokaurane R on systemic inflammation and cytokine production.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Grouping and Treatment: Similar to the paw edema model. Administer Pterokaurane R or vehicle one hour before LPS challenge.

-

Procedure:

-

Inject mice intraperitoneally (i.p.) with LPS (e.g., 1 mg/kg).

-

Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

-